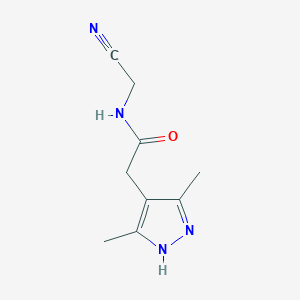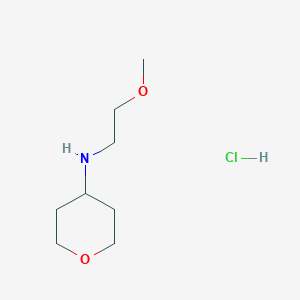
N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as CDA-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDA-2 belongs to the class of pyrazole derivatives and is synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It also has the ability to modulate the expression of genes that are associated with neuroprotection.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide also has the potential to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in lab experiments is its cost-effectiveness. The synthesis method is simple and efficient, and the overall yield is high. Additionally, N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been found to exhibit potent therapeutic effects, making it a promising candidate for further research. However, one of the limitations of using N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in lab experiments is the lack of information regarding its toxicity and pharmacokinetics. Further studies are needed to determine the optimal dosage and administration method for N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Future Directions
There are several future directions for research on N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One of the areas of interest is the development of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration method for N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in cancer treatment. Additionally, research on the neuroprotective properties of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide could lead to the development of new treatments for neurodegenerative diseases. Finally, studies on the pharmacokinetics and toxicity of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a promising chemical compound that has gained significant attention in the field of scientific research. Its simple and efficient synthesis method, potent therapeutic effects, and potential applications in cancer treatment and neuroprotection make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration method for N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and to evaluate its toxicity and pharmacokinetics.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a straightforward and efficient process that involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxamide with malononitrile in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. The overall yield of the synthesis is around 70-80%, making it a cost-effective method for producing N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Scientific Research Applications
N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also has the potential to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been found to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
N-(cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-6-8(7(2)13-12-6)5-9(14)11-4-3-10/h4-5H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSPERMCKDHDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)
![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)

![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)
![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)

![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone](/img/structure/B2424137.png)
![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B2424142.png)
